4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine
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Overview
Description
Furan derivatives are a group of compounds that have a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are known to have various biological activities and are used in the synthesis of a wide range of specialized chemical products .
Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the structure and properties of the compound .Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions. For instance, furfural, a furan derivative, can condense with nitromethane in a basic medium to yield 2-(2-Nitrovinyl) furan . The specific reactions that a furan derivative can undergo depend on its exact structure .Scientific Research Applications
Synthesis and Functionalization
Metal-Free Synthesis of Sulfonylated Derivatives
An efficient three-component reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates has been developed. This domino process facilitates the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing excellent functional group tolerance and good efficiency (Cui et al., 2018).
Antimicrobial Activities of Triazole Derivatives
The synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities highlight the potential of sulfonylated compounds in addressing microbial resistance. These compounds, derived from ester ethoxycarbonylhydrazones reacted with primary amines, demonstrated good to moderate antimicrobial properties against various microorganisms (Bektaş et al., 2007).
Microtubule-Destabilizing Properties for Cancer Therapy
A series of 4-(1H-benzo[d]imidazol-2-yl)-furazan-3-amines were synthesized, revealing anti-proliferative effects in sea urchin embryo models and human cancer cell lines. These findings suggest a promising route for developing anticancer agents (Stepanov et al., 2015).
Electrophysical and Chemical Properties
Electrical Conductivity of Conjugated Polymers
The synthesis and electropolymerization of 1,4-bis(2-furanyl)benzenes, substituted at the benzene ring, have been explored. These polymers, when electrochemically oxidized, exhibit conductivities significant for potential applications in electronic materials (Reynolds et al., 1993).
Diversity-Oriented Synthesis of Heterocycles
Utilizing 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a template, novel heterocyclic scaffolds have been synthesized. This methodology opens avenues for creating a broad range of biologically active compounds through nucleophilic ring opening and subsequent chemical transformations (Amareshwar et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-23(15-16-9-4-2-5-10-16)21-20(22-19(27-21)18-13-8-14-26-18)28(24,25)17-11-6-3-7-12-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETFBTRMHGDPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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